6-(2-phenethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide
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Overview
Description
6-(2-phenethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide is a complex organic compound with a unique structure that combines elements of benzoazepine and nicotinamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-phenethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide typically involves multiple steps, starting with the preparation of the benzoazepine core. This can be achieved through a reductive cyclization process, where a precursor compound undergoes cyclization in the presence of a reducing agent such as Raney nickel and hydrogen . The nicotinamide moiety is then introduced through a nucleophilic substitution reaction, where the benzoazepine intermediate reacts with a nicotinamide derivative under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for the cyclization step and automated systems for the subsequent substitution reactions to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-(2-phenethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The benzoazepine ring can be oxidized to introduce additional functional groups.
Reduction: The nitro groups on the nicotinamide moiety can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine-substituted compounds .
Scientific Research Applications
6-(2-phenethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays and studies of enzyme inhibition.
Mechanism of Action
The mechanism of action of 6-(2-phenethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide involves its interaction with specific molecular targets in the body. The benzoazepine core can bind to receptors in the central nervous system, modulating their activity and leading to therapeutic effects. The nicotinamide moiety may also play a role in enhancing the compound’s bioavailability and stability .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-tetrahydro-1H-3-benzazepine: Shares the benzoazepine core but lacks the nicotinamide moiety.
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Similar in structure but contains a pyrimidinone ring instead of benzoazepine.
2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole: Another structurally related compound with potential anti-tumor activity.
Uniqueness
What sets 6-(2-phenethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide apart is its combination of the benzoazepine and nicotinamide moieties, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C24H25N3O2 |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
6-[[2-(2-phenylethyl)-1,3,4,5-tetrahydro-2-benzazepin-7-yl]oxy]pyridine-3-carboxamide |
InChI |
InChI=1S/C24H25N3O2/c25-24(28)20-9-11-23(26-16-20)29-22-10-8-21-17-27(13-4-7-19(21)15-22)14-12-18-5-2-1-3-6-18/h1-3,5-6,8-11,15-16H,4,7,12-14,17H2,(H2,25,28) |
InChI Key |
KPGVZYLSLRALGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CN(C1)CCC3=CC=CC=C3)C=CC(=C2)OC4=NC=C(C=C4)C(=O)N |
Origin of Product |
United States |
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